REACTION_CXSMILES
|
S([O-])([O-])=O.C1C(C(N)=O)=CN(C2OC(COP(OP(OCC3OC(N4C5N=CN=C(N)C=5N=C4)C(OP([O-])([O-])=O)C3O)([O-])=O)([O-])=O)C(O)C2O)C=C1.[Na+:53].[Na+:54].[Na+].[Na+].[C:57]1([C:76]([OH:78])=[O:77])[C:66]2[C:65]([C:67]([OH:69])=[O:68])=[CH:64][CH:63]=[C:62]([C:70]([OH:72])=[O:71])[C:61]=2[C:60]([C:73]([OH:75])=[O:74])=[CH:59][CH:58]=1>>[Na:53][Na:54].[C:57]1([C:76]([OH:78])=[O:77])[C:66]2[C:65]([C:67]([OH:69])=[O:68])=[CH:64][CH:63]=[C:62]([C:70]([OH:72])=[O:71])[C:61]=2[C:60]([C:73]([OH:75])=[O:74])=[CH:59][CH:58]=1 |f:1.2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CN=C5N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=2C(=CC=C(C12)C(=O)O)C(=O)O)C(=O)O)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is subjected to a heat treatment at a temperature of between 90° and 100° C. under the autogenous pressure of 1 to 5 bar which
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
CUSTOM
|
Details
|
has been let down, to a temperature of 20° to 30° C.
|
Name
|
|
Type
|
product
|
Smiles
|
[Na][Na]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=2C(=CC=C(C12)C(=O)O)C(=O)O)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |